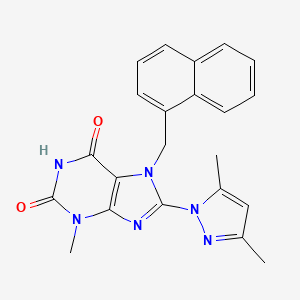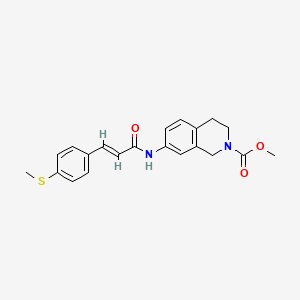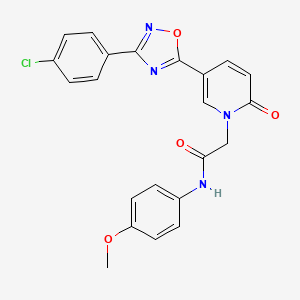
2-(5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridinone ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It likely has a planar structure due to the presence of the aromatic rings. The electron-withdrawing chloro group on the phenyl ring and the electron-donating methoxy group on the acetamide could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, oxadiazoles can participate in nucleophilic substitution reactions, and acetamides can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the solvent .科学的研究の応用
Anticancer Properties
Research has demonstrated the significant anticancer potential of derivatives similar to the mentioned compound. For example, a study highlighted the design, synthesis, and characterization of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol, which were evaluated for their cytotoxicity on various cancer cell lines including PANC-1, HepG2, and MCF7. Among the synthesized compounds, one exhibited high cytotoxicity on PANC-1 and HepG2 cell lines with notable IC50 values, indicating its potential as an anticancer agent (A. Vinayak et al., 2014).
Antimicrobial Activity
Another aspect of research on this compound and its derivatives includes their antimicrobial activity. A study synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, finding them to be relatively more active against acetyl cholinesterase. This suggests potential applications in developing treatments against microbial infections (A. Rehman et al., 2013).
Enzyme Inhibition
Compounds structurally related to the specified chemical have also been evaluated for their enzyme inhibition capabilities. For instance, a study on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives reported their antibacterial and anti-enzymatic potential supported by hemolytic activity studies. This research indicates the utility of such compounds in developing new pharmacological agents with specific enzyme inhibition properties (K. Nafeesa et al., 2017).
将来の方向性
Given the interesting structure of this compound and the known biological activity of similar compounds, it could be worthwhile to synthesize this compound and study its properties in more detail. It could potentially have useful biological activity and could serve as a starting point for the development of new drugs .
特性
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-30-18-9-7-17(8-10-18)24-19(28)13-27-12-15(4-11-20(27)29)22-25-21(26-31-22)14-2-5-16(23)6-3-14/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLKLXGHQWWILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

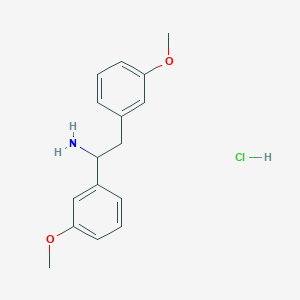
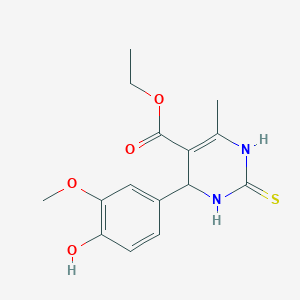
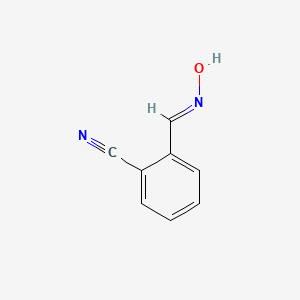
![N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2769040.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2769042.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769043.png)
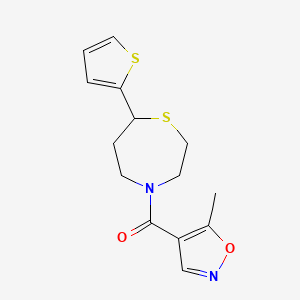
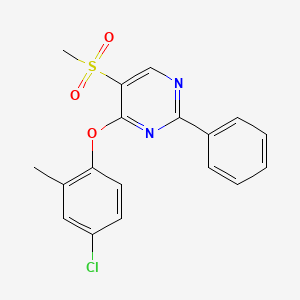
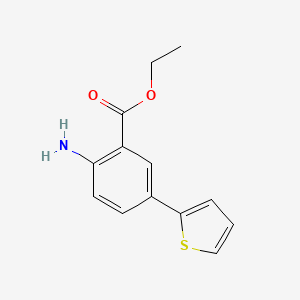
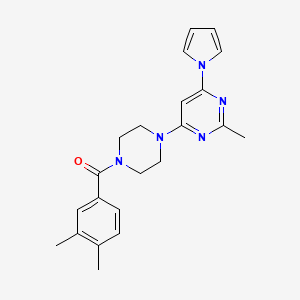
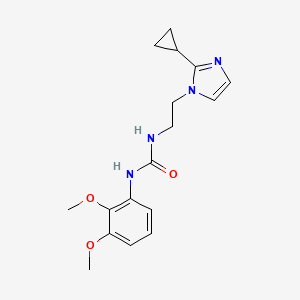
![2-(2,4-dichlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2769053.png)
